molecular formula C12H15NO2 B6150631 methyl 3-amino-1-phenylcyclobutane-1-carboxylate CAS No. 1889402-32-7

methyl 3-amino-1-phenylcyclobutane-1-carboxylate

Cat. No. B6150631
CAS RN: 1889402-32-7
M. Wt: 205.3
InChI Key:
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Description

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate, also known as 3-aminocyclobut-1-ene-1-carboxylic acid methyl ester, is an important organic compound that has a wide range of applications in the fields of medicine, biochemistry, and analytical chemistry. It is a cyclic carboxylic acid ester that is composed of a cyclobutane ring containing an amino group and a phenyl group. This compound has been studied extensively in recent years due to its potential uses in drug design and as a starting material for various synthetic reactions.

Scientific Research Applications

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate is a valuable compound for use in scientific research. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrole and furan derivatives. In addition, it has been used in the synthesis of various polymers and in the synthesis of various dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-phenylcyclobutane-1-carboxylate is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the target molecule. This protonation leads to the formation of a new bond between the two molecules, resulting in the desired product.
Biochemical and Physiological Effects
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and anti-cancer activities in laboratory studies. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been found to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a low toxicity. However, it does have some limitations. It can be difficult to purify and can be difficult to work with in certain reactions. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of methyl 3-amino-1-phenylcyclobutane-1-carboxylate. It could be used in the synthesis of new pharmaceuticals and other biologically active compounds. It could also be used in the synthesis of new polymers and dyes. In addition, it could be used in the development of novel analytical techniques and in the development of new methods for drug delivery. Finally, it could be used in the development of new methods for the synthesis of cyclic compounds.

Synthesis Methods

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of an amine with a cyclobutane-1-carboxylic acid. This reaction occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at a temperature of around 120°C and a pressure of 0.5-1.5 atmospheres. The product of this reaction is the desired methyl ester. Other methods of synthesis include the reaction of an amine with an aldehyde or ketone and the reaction of an amine with an acyl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-1-phenylcyclobutane-1-carboxylate involves the reaction of phenylcyclobutanone with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "Phenylcyclobutanone", "Methylamine", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Phenylcyclobutanone is reacted with excess methylamine in ethanol at room temperature to form an imine intermediate.", "The imine intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst to yield methyl 3-amino-1-phenylcyclobutane-1-carboxylate." ] }

CAS RN

1889402-32-7

Product Name

methyl 3-amino-1-phenylcyclobutane-1-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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